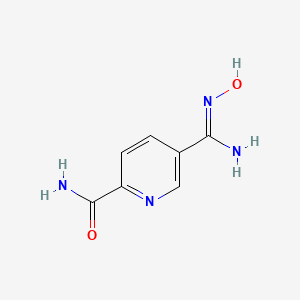
5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a pivotal role in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a core structure beneficial for medicinal and pharmaceutical industries due to its wide synthetic applications and bioavailability. The review by Parmar, Vala, & Patel (2023) covers synthetic pathways using diverse catalysts for the development of this core structure, indicating its importance in the development of lead molecules for therapeutic use.
Importance in Organic Synthesis and Drug Development
Heterocyclic N-oxide molecules, including derivatives from pyridine, play a significant role in organic synthesis, catalysis, and drug applications due to their versatile synthetic intermediates and biological importance. These compounds, as discussed by Li et al. (2019), show functionalities in metal complexes formation, catalysts design, and medicinal applications, highlighting their potential in advanced chemistry and drug development research.
Exploration in Cancer Therapies
The review on antitubercular activity by Asif (2014) also sheds light on the potential modification of similar structures for anti-TB activity, showcasing the versatility of pyridine derivatives in the search for new therapeutic agents.
Synthesis and Application in Chemosensors
Pyridine derivatives are crucial in the development of chemosensors for detecting various species. Abu-Taweel et al. (2022) discuss the synthesis routes, structural characterization, and applications of pyridine derivatives in analytical chemistry as effective chemosensors, highlighting their significance beyond medicinal applications.
Cu(II) Complexes in Anticancer Research
Pyridine-based Cu(II) complexes are explored for their anticancer potency against various cancer cell lines. Alshamrani (2023) reviews the actions of these complexes, suggesting a promising future for such compounds as potential anticancer agents due to their enhanced effects and stability compared to pyridine alone.
Future Directions
While specific future directions for 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide are not mentioned in the literature, there is a general interest in the development of pyridine-based drug candidates . The presence of a salivary biomarker for uranium consumption suggests potential toxicity related to obesity in children . This could open up new avenues for research into the effects of 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide and similar compounds.
properties
IUPAC Name |
5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-6(11-13)4-1-2-5(7(9)12)10-3-4/h1-3,13H,(H2,8,11)(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEZCDUUNFNVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=NO)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C(=N/O)/N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

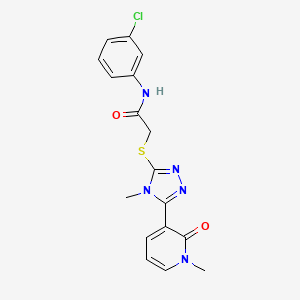
![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)
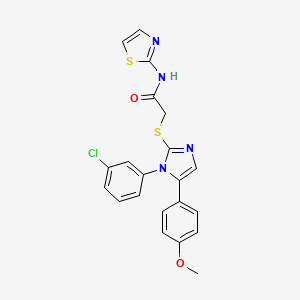
![5-[1-(4-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)
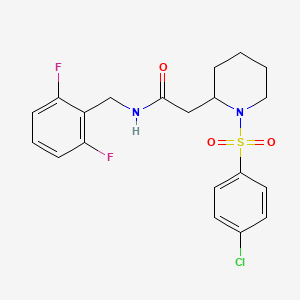
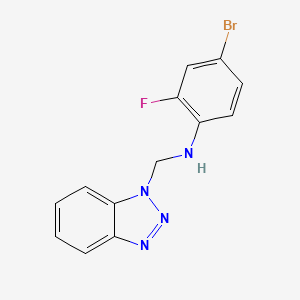
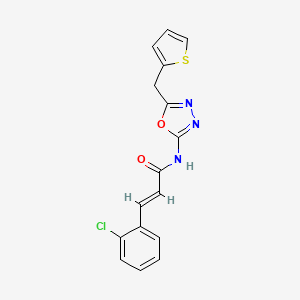
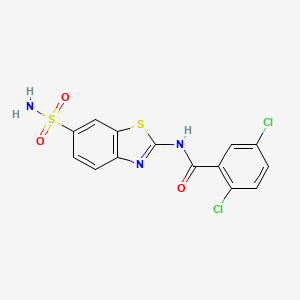
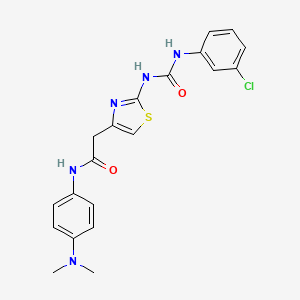
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)
![(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2628722.png)
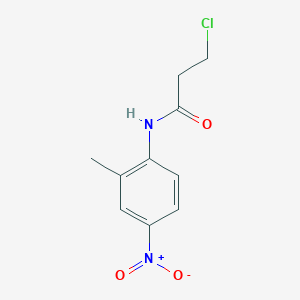
![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)
![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)